4-(4-(3-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine

Description

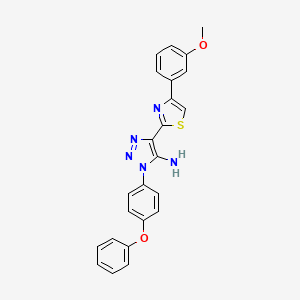

The compound 4-(4-(3-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine (molecular formula: C₂₄H₁₉N₅O₂S, molecular weight: 441.51 g/mol) features a thiazole ring substituted with a 3-methoxyphenyl group and a 1,2,3-triazole moiety linked to a 4-phenoxyphenyl substituent (Figure 1).

Properties

IUPAC Name |

5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O2S/c1-30-20-9-5-6-16(14-20)21-15-32-24(26-21)22-23(25)29(28-27-22)17-10-12-19(13-11-17)31-18-7-3-2-4-8-18/h2-15H,25H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFRDZKQJMQOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(3-methoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by a thiazole ring, a triazole moiety, and multiple aromatic substitutions. Its molecular formula is , with a molecular weight of approximately 396.49 g/mol. The presence of methoxy and phenoxy groups enhances its lipophilicity, which is crucial for biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Inhibition of Prostaglandin E Synthase : Related aminothiazoles have been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the production of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. For instance, compounds like TH-848 demonstrated IC50 values of 1.1 μM against IL-1β-induced PGE2 production in human gingival fibroblasts .

- Anticancer Activity : Nitrogen-rich heterocycles, including triazoles and thiazoles, have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives containing these scaffolds have displayed potent activity against MCF-7 and HeLa cells .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to the target compound:

| Compound Name | Activity Type | Target Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| TH-848 | Anti-inflammatory | Human fibroblasts | 1.1 | |

| Compound 3d | Cytotoxic | HeLa | 29 | |

| Compound 14 | Antimicrobial | E. coli | 0.12 |

Case Study 1: Inhibition of PGE2 Production

A study investigated the anti-inflammatory effects of aminothiazoles in an experimental model of periodontitis. The local treatment with TH-848 resulted in a 46% reduction in alveolar bone loss without systemic side effects on inflammatory markers . This highlights the potential of thiazole derivatives as selective anti-inflammatory agents.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on azole derivatives, compounds were evaluated for their cytotoxic effects against cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Position and Electronic Effects: The 3-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl in compound 4h and the 4-chlorophenyl in . Nitro groups (e.g., in ) are electron-withdrawing, whereas methoxy groups are electron-donating, influencing reactivity and biological activity.

highlights Dimroth cyclization under triethylamine/DMF for triazole formation, yielding >80% efficiency .

Biological Activity Trends :

- Antiproliferative Activity : Benzothiazole-containing triazoles ( ) show promise, suggesting the target compound’s thiazole-triazole core may similarly interact with cancer targets.

- Anti-inflammatory and Antimicrobial Effects : Compounds with bis-triazolylmethyl groups (4h ) or halogenated aryl rings (9c ) exhibit enhanced activity, underscoring the importance of substituent choice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.